

# Commercial Suppliers and Application Notes for Graveobioside A

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## *Compound of Interest*

Compound Name: **Graveobioside A**

Cat. No.: **B2433193**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of commercial suppliers for **Graveobioside A**, a naturally occurring flavonoid glycoside. Additionally, it offers detailed application notes and experimental protocols to guide researchers in exploring its potential therapeutic applications. These notes are based on the known biological activities of structurally related flavonoids, particularly its aglycone, luteolin, due to the limited specific research on **Graveobioside A** itself.

## Commercial Availability of Graveobioside A

**Graveobioside A** is available from several commercial suppliers specializing in natural products and biochemicals for research purposes. The following table summarizes key information from some of these suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier       | Catalog Number | Purity                      | Available Quantities | Contact Information                                               |
|----------------|----------------|-----------------------------|----------------------|-------------------------------------------------------------------|
| ChemFaces      | CFN93242       | >98%                        | 5mg, 10mg, 20mg      | Tel: +86-27-84237683, Email: -- <a href="#">INVALID-LINK--[1]</a> |
| MedChemExpress | HY-N4318       | >98%                        | 5mg                  | Email: -- <a href="#">INVALID-LINK--[2]</a>                       |
| BioCrick       | BCN8570        | High Purity (NMR confirmed) | Inquire              | Online Inquiry Form <a href="#">[3]</a>                           |
| GlpBio         | GC38395        | >98%                        | Inquire              | Tel: +1-631-624-3850, Email: -- <a href="#">INVALID-LINK--[4]</a> |

## Application Notes: Exploring the Therapeutic Potential of **Graveobioside A**

**Graveobioside A**, as a luteolin-7-O-glycoside, is anticipated to share many of the biological activities of its aglycone, luteolin, and other flavonoids. These activities include anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects. The following application notes outline potential areas of research and provide a rationale for investigating **Graveobioside A** in these contexts.

### Anti-Inflammatory Activity

Rationale: Flavonoids are well-documented for their anti-inflammatory properties.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#) They can modulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF- $\kappa$ B) and Mitogen-Activated Protein Kinase (MAPK) pathways.[\[5\]](#)[\[9\]](#) Luteolin, the aglycone of **Graveobioside A**, has demonstrated potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes.[\[6\]](#)[\[7\]](#)

### Suggested Applications:

- Investigating the inhibitory effect of **Graveobioside A** on the production of pro-inflammatory mediators (e.g., TNF- $\alpha$ , IL-6, IL-1 $\beta$ ) in lipopolysaccharide (LPS)-stimulated macrophages.
- Examining the impact of **Graveobioside A** on the expression of key inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).
- Elucidating the molecular mechanism by studying the effect of **Graveobioside A** on the phosphorylation of key proteins in the NF- $\kappa$ B and MAPK signaling pathways.

## Antioxidant and Cytoprotective Effects

**Rationale:** The phenolic structure of flavonoids confers potent antioxidant activity, enabling them to scavenge free radicals and chelate metal ions.[\[10\]](#) This antioxidant capacity can protect cells from oxidative stress-induced damage, a key factor in various pathologies, including neurodegenerative diseases and cancer.[\[11\]](#)[\[12\]](#)

### Suggested Applications:

- Evaluating the free radical scavenging activity of **Graveobioside A** using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
- Assessing the ability of **Graveobioside A** to protect cultured cells (e.g., neuronal cells, fibroblasts) from oxidative damage induced by agents like hydrogen peroxide ( $H_2O_2$ ) or tert-butyl hydroperoxide (t-BHP).
- Investigating the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway, a key regulator of cellular antioxidant defenses. [\[13\]](#)

## Neuroprotective Potential

**Rationale:** Oxidative stress and neuroinflammation are major contributors to the pathogenesis of neurodegenerative diseases.[\[14\]](#) Flavonoids have shown promise in preclinical models by mitigating these processes and promoting neuronal survival.[\[11\]](#)[\[15\]](#) The neuroprotective

effects of flavonoids are often linked to their ability to modulate signaling pathways involved in cell survival and apoptosis.[\[15\]](#)

Suggested Applications:

- Assessing the protective effect of **Graveobioside A** against neurotoxicity in cellular models of neurodegenerative diseases (e.g., SH-SY5Y cells treated with 6-hydroxydopamine for Parkinson's disease or amyloid-beta for Alzheimer's disease).
- Investigating the modulation of apoptotic pathways by examining the expression of proteins such as Bax, Bcl-2, and cleaved caspase-3.
- Exploring the impact of **Graveobioside A** on signaling pathways crucial for neuronal survival, such as the PI3K/Akt pathway.[\[9\]](#)

## Anti-Cancer Activity

Rationale: Flavonoids have been extensively studied for their anti-cancer properties, which include inducing apoptosis, inhibiting cell proliferation, and preventing metastasis.[\[16\]](#)[\[17\]](#) They can interfere with various signaling pathways that are often dysregulated in cancer, such as those controlling the cell cycle and cell survival.[\[18\]](#)

Suggested Applications:

- Evaluating the cytotoxic effects of **Graveobioside A** on various cancer cell lines (e.g., breast, colon, lung) using cell viability assays.
- Investigating the mechanism of cell death induced by **Graveobioside A** (apoptosis vs. necrosis) through flow cytometry analysis.
- Examining the effect of **Graveobioside A** on the expression of cell cycle regulatory proteins (e.g., cyclins, CDKs) and key proteins in survival pathways like PI3K/Akt and MAPK.[\[19\]](#)

## Anti-Diabetic Potential

Rationale: Some flavonoids have demonstrated anti-diabetic effects by improving insulin sensitivity, protecting pancreatic  $\beta$ -cells, and inhibiting carbohydrate-metabolizing enzymes.[\[20\]](#)[\[21\]](#) These effects can help in managing hyperglycemia and its complications.[\[22\]](#)[\[23\]](#)

### Suggested Applications:

- Investigating the inhibitory activity of **Graveobioside A** on  $\alpha$ -amylase and  $\alpha$ -glucosidase, key enzymes in carbohydrate digestion.
- Assessing the effect of **Graveobioside A** on glucose uptake in muscle cells or adipocytes.
- Examining the protective effects of **Graveobioside A** on pancreatic  $\beta$ -cells against glucotoxicity-induced apoptosis.

## Experimental Protocols

The following are detailed protocols for key experiments suggested in the application notes. These are general guidelines and may require optimization for specific cell types and experimental conditions.

### Protocol 1: Determination of Anti-inflammatory Activity in Macrophages

Objective: To evaluate the effect of **Graveobioside A** on the production of pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.

#### Materials:

- RAW 264.7 macrophage cell line
- Dulbecco's Modified Eagle's Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- **Graveobioside A** (dissolved in DMSO)
- Lipopolysaccharide (LPS) from *E. coli*
- Griess Reagent for nitrite determination (indicator of NO production)

- ELISA kits for TNF- $\alpha$  and IL-6
- BCA Protein Assay Kit
- Reagents and antibodies for Western blotting (e.g., antibodies against iNOS, COX-2, p-p65, p65, p-ERK, ERK)

Procedure:

- Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO<sub>2</sub> incubator.
- Cell Viability Assay (MTT or WST-1):
  - Seed cells in a 96-well plate.
  - Treat with various concentrations of **Graveobioside A** for 24 hours to determine non-toxic concentrations.
  - Perform the viability assay according to the manufacturer's instructions.
- Measurement of Nitric Oxide (NO) Production:
  - Seed cells in a 24-well plate.
  - Pre-treat cells with non-toxic concentrations of **Graveobioside A** for 1 hour.
  - Stimulate with LPS (1  $\mu$ g/mL) for 24 hours.
  - Collect the supernatant and measure nitrite concentration using the Griess reagent.
- Measurement of Pro-inflammatory Cytokines (TNF- $\alpha$  and IL-6):
  - Follow the same treatment procedure as for NO measurement.
  - Measure the concentration of TNF- $\alpha$  and IL-6 in the cell culture supernatant using specific ELISA kits according to the manufacturer's protocols.
- Western Blot Analysis:

- Seed cells in a 6-well plate and treat as described above.
- Lyse the cells and determine protein concentration using the BCA assay.
- Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against iNOS, COX-2, p-p65, p65, p-ERK, and ERK.
- Use appropriate secondary antibodies and visualize the bands using a chemiluminescence detection system.

Data Presentation:

| Treatment                          | NO Production<br>( $\mu$ M) | TNF- $\alpha$ (pg/mL) | IL-6 (pg/mL) |
|------------------------------------|-----------------------------|-----------------------|--------------|
| Control                            |                             |                       |              |
| LPS (1 $\mu$ g/mL)                 |                             |                       |              |
| Graveobioside A<br>(Conc. 1) + LPS |                             |                       |              |
| Graveobioside A<br>(Conc. 2) + LPS |                             |                       |              |
| Graveobioside A<br>(Conc. 3) + LPS |                             |                       |              |

## Protocol 2: Evaluation of Antioxidant Activity

Objective: To determine the free radical scavenging and cytoprotective effects of **Graveobioside A**.

Materials:

- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- Ascorbic acid (positive control)

- Human fibroblast cell line (e.g., Hs68)
- Cell culture reagents
- Hydrogen peroxide ( $H_2O_2$ )
- DCFDA-Cellular ROS Assay Kit
- MTT or WST-1 assay kit

Procedure:

- DPPH Radical Scavenging Assay:
  - Prepare a stock solution of DPPH in methanol.
  - In a 96-well plate, add various concentrations of **Graveobioside A** and ascorbic acid.
  - Add the DPPH solution to each well and incubate in the dark for 30 minutes.
  - Measure the absorbance at 517 nm.
  - Calculate the percentage of scavenging activity.
- Cellular Antioxidant Activity:
  - Seed Hs68 cells in a 96-well plate.
  - Pre-treat cells with various concentrations of **Graveobioside A** for 1 hour.
  - Induce oxidative stress by adding  $H_2O_2$  for a specified time.
  - Measure cell viability using an MTT or WST-1 assay.
- Measurement of Intracellular Reactive Oxygen Species (ROS):
  - Seed cells in a black, clear-bottom 96-well plate.
  - Treat cells with **Graveobioside A** and  $H_2O_2$  as described above.

- Load the cells with DCFDA dye according to the kit manufacturer's protocol.
- Measure the fluorescence intensity to quantify intracellular ROS levels.

Data Presentation:

| Compound                                                  | DPPH Scavenging IC <sub>50</sub> (μM) |                                            |
|-----------------------------------------------------------|---------------------------------------|--------------------------------------------|
| Graveobioside A                                           |                                       |                                            |
| Ascorbic Acid                                             |                                       |                                            |
| Treatment                                                 | Cell Viability (%)                    | Intracellular ROS (Fluorescence Intensity) |
| Control                                                   | 100                                   |                                            |
| H <sub>2</sub> O <sub>2</sub>                             |                                       |                                            |
| Graveobioside A (Conc. 1) + H <sub>2</sub> O <sub>2</sub> |                                       |                                            |
| Graveobioside A (Conc. 2) + H <sub>2</sub> O <sub>2</sub> |                                       |                                            |
| Graveobioside A (Conc. 3) + H <sub>2</sub> O <sub>2</sub> |                                       |                                            |

## Protocol 3: Assessment of Neuroprotective Effects

Objective: To investigate the protective effect of **Graveobioside A** against neurotoxicity in SH-SY5Y cells.

Materials:

- SH-SY5Y human neuroblastoma cell line
- DMEM/F12 medium
- FBS, Penicillin-Streptomycin

- 6-hydroxydopamine (6-OHDA) or Amyloid-beta (A $\beta$ ) peptide
- MTT or WST-1 assay kit
- Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
- Reagents and antibodies for Western blotting (e.g., antibodies against cleaved caspase-3, Bax, Bcl-2, p-Akt, Akt)

**Procedure:**

- Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 with 10% FBS. For some experiments, differentiation can be induced with retinoic acid.
- Neurotoxicity and Protection Assay:
  - Seed cells in a 96-well plate.
  - Pre-treat with various concentrations of **Graveobioside A** for 1-2 hours.
  - Induce neurotoxicity by adding 6-OHDA or aggregated A $\beta$  peptide for 24 hours.
  - Measure cell viability using an MTT or WST-1 assay.
- Apoptosis Assay:
  - Seed cells in a 6-well plate and treat as described above.
  - Stain the cells with Annexin V-FITC and PI according to the kit's protocol.
  - Analyze the percentage of apoptotic cells using a flow cytometer.
- Western Blot Analysis:
  - Treat cells as described for the apoptosis assay.
  - Lyse the cells and perform Western blotting for cleaved caspase-3, Bax, Bcl-2, p-Akt, and Akt to assess the modulation of apoptotic and survival pathways.

Data Presentation:

| Treatment                                      | Cell Viability (%) | Apoptotic Cells (%) |
|------------------------------------------------|--------------------|---------------------|
| Control                                        | 100                |                     |
| 6-OHDA / A $\beta$                             |                    |                     |
| Graveobioside A (Conc. 1) + 6-OHDA / A $\beta$ |                    |                     |
| Graveobioside A (Conc. 2) + 6-OHDA / A $\beta$ |                    |                     |
| Graveobioside A (Conc. 3) + 6-OHDA / A $\beta$ |                    |                     |

## Visualizing Molecular Pathways and Workflows

To facilitate a deeper understanding of the experimental designs and the potential mechanisms of action of **Graveobioside A**, the following diagrams have been generated using the DOT language.

[Click to download full resolution via product page](#)

Caption: Proposed anti-inflammatory mechanism of **Graveobioside A**.

## Experimental Workflow for Assessing Neuroprotective Effects

[Click to download full resolution via product page](#)

Caption: Workflow for neuroprotection experiments.

[Click to download full resolution via product page](#)

Caption: Assessing antioxidant properties of **Graveobioside A**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Luteolin 7-O-(2-(beta-D-apiofuranosyl)-beta-D-glucopyranoside) | C<sub>26</sub>H<sub>28</sub>O<sub>15</sub> | CID 101248035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Human Metabolome Database: Showing metabocard for Graveobioside A (HMDB0038469) [hmdb.ca]

- 3. Showing Compound Graveobioside A (FDB017829) - FooDB [foodb.ca]
- 4. researchgate.net [researchgate.net]
- 5. Anti-inflammatory activities of flavonoid derivates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Inflammatory and Active Biological Properties of the Plant-Derived Bioactive Compounds Luteolin and Luteolin 7-Glucoside | MDPI [mdpi.com]
- 7. Anti-inflammatory effects of luteolin: A review of in vitro, in vivo, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemistry and Biological Activities of Flavonoids: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Flavonoids as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benthamscience.com [benthamscience.com]
- 15. The neuroprotective potential of flavonoids: a multiplicity of effects - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Structure, Sources and Role of Bioactive Flavonoids in Cancer Prevention: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Signaling proteins and pathways affected by flavonoids in leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Natural compounds targeting major cell signaling pathways: a novel paradigm for osteosarcoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Natural Antidiabetic Agents: Insights into Ericaceae-Derived Phenolics and Their Role in Metabolic and Oxidative Modulation in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Flavonoids and Their Anti-Diabetic Effects: Cellular Mechanisms and Effects to Improve Blood Sugar Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Therapeutic effects of natural compounds against diabetic complications via targeted modulation of ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Research Progress of Plant Compounds for Diabetes and Its Complications | MDPI Books [mdpi.com]
- To cite this document: BenchChem. [Commercial Suppliers and Application Notes for Graveobioside A]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2433193#commercial-suppliers-of-graveobioside-a>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)